molecular formula C19H24N8O B6475268 4-[6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine CAS No. 2640974-14-5

4-[6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine

Cat. No.: B6475268
CAS No.: 2640974-14-5
M. Wt: 380.4 g/mol
InChI Key: WIHRTPSPUGZQIJ-UHFFFAOYSA-N
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Description

The compound “4-[6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine” is a derivative of pyrazolo[1,5-a]pyrazine . It is a part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Synthesis Analysis

The synthesis of this compound involves a reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate. This reaction proceeds via the formation of tert-butyl cyano(pyrazolo-[1,5-a]pyrazin-4(5H)-ylidene)ethanoates as intermediates, leading to pyrazolo[1,5-a]pyrazin-4-ylacetonitriles .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound mainly include its synthesis from 4-chloropyrazolo[1,5-a]pyrazines and tert-butyl cyanoacetate .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the IR and NMR spectra can provide information about the functional groups and the structure of the molecule .

Future Directions

The compound “4-[6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine” and its derivatives have potential applications in the field of medicinal chemistry. They could be further developed and evaluated for their potential biological activities .

Properties

IUPAC Name

4-[6-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8O/c1-15-14-16-19(20-4-5-27(16)23-15)26-8-6-24(7-9-26)17-2-3-18(22-21-17)25-10-12-28-13-11-25/h2-5,14H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHRTPSPUGZQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NN=C(C=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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